Sufrexal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

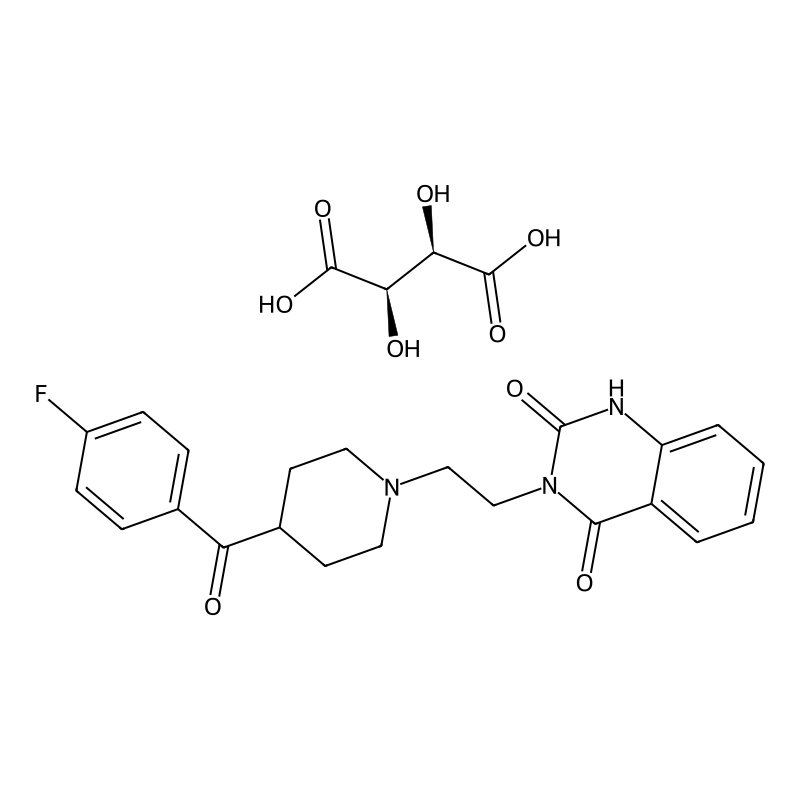

Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.

Sufrexal, chemically known as N-[2-[4-(4-fluorobenzoyl)-2-piperidinyl]ethyl]-2-nitrobenzamide, is a pharmaceutical compound with notable applications in the treatment of various medical conditions. It belongs to a class of compounds that exhibit both analgesic and anti-inflammatory properties. Sufrexal is recognized for its role in modulating neurotransmitter systems, particularly in the context of pain management and neurological disorders.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving its nitro group, which can be reduced to an amine under certain conditions.

- Hydrolysis: Sufrexal may undergo hydrolysis, leading to the formation of less active metabolites.

- Oxidation-Reduction Reactions: The presence of the nitro group allows for potential reduction to amine derivatives, which may enhance or alter its biological activity.

Sufrexal exhibits a range of biological activities, primarily attributed to its interaction with neurotransmitter systems. Studies have shown that it can:

- Modulate Serotonin Receptors: Sufrexal has been found to interact with serotonin receptors, influencing mood and pain perception.

- Exhibit Analgesic Effects: Its analgesic properties make it useful in managing pain, particularly in neuropathic conditions.

- Demonstrate Anti-inflammatory Activity: The compound has shown potential in reducing inflammation, making it beneficial in treating inflammatory disorders.

The synthesis of Sufrexal involves multiple steps, typically starting from readily available precursors. Key methods include:

- Grignard Reaction: The synthesis often begins with the Grignard reaction involving N-benzyl-4-cyanopiperidine and p-fluorophenylmagnesium bromide.

- Refluxing Conditions: Subsequent reactions often require refluxing in organic solvents like xylene or methyl isobutyl ketone, utilizing bases such as sodium carbonate to facilitate coupling reactions.

- Final Hydrolysis: The final step typically involves hydrolysis using hydrobromic acid to yield the active form of Sufrexal.

Sufrexal has several applications in medicine and pharmacology:

- Pain Management: It is primarily used for its analgesic properties in treating chronic pain conditions.

- Neurological Disorders: Due to its action on neurotransmitter systems, Sufrexal is explored for potential use in treating disorders such as depression and anxiety.

- Research Purposes: The compound is also utilized in research settings to study receptor interactions and neuropharmacology.

Interaction studies involving Sufrexal focus on its effects when combined with other pharmacological agents. Notable findings include:

- Synergistic Effects with Other Analgesics: Research indicates that Sufrexal may enhance the efficacy of other analgesics when used in combination.

- Potential Drug Interactions: As with many compounds affecting neurotransmitter systems, there is potential for interactions with antidepressants and antipsychotics, necessitating careful monitoring during co-administration.

Sufrexal shares structural and functional characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting Sufrexal's uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Ketanserin | 5-(2-[4-(Fluorobenzoyl)]piperidinyl) | Primarily a serotonin antagonist; different receptor profile. |

| Perketal | Derivative of piperidine | Used mainly as an anesthetic; lacks anti-inflammatory properties. |

| Taseron | Related to piperidine derivatives | Focused on anti-hypertensive effects; less emphasis on pain relief. |

| Serefrex | Similar piperidine structure | Used in different therapeutic contexts; not primarily analgesic. |

Sufrexal's distinctive feature lies in its dual action as both an analgesic and an anti-inflammatory agent while modulating serotonin receptors effectively, setting it apart from other similar compounds that may focus on narrower therapeutic areas or mechanisms.